N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

Description

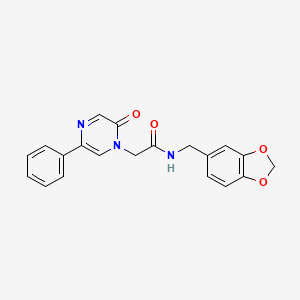

N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-benzodioxole moiety linked via a methylene group to the acetamide nitrogen.

Properties

Molecular Formula |

C20H17N3O4 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide |

InChI |

InChI=1S/C20H17N3O4/c24-19(22-9-14-6-7-17-18(8-14)27-13-26-17)12-23-11-16(21-10-20(23)25)15-4-2-1-3-5-15/h1-8,10-11H,9,12-13H2,(H,22,24) |

InChI Key |

VHEUUYPJZXGSPR-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(N=CC3=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One possible route could involve:

Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde under acidic conditions.

Synthesis of the Pyrazinone Ring: The pyrazinone ring can be synthesized from appropriate starting materials such as phenylhydrazine and ethyl acetoacetate through cyclization reactions.

Coupling Reactions: The final step involves coupling the benzodioxole and pyrazinone intermediates through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylamin

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The compound has the following molecular formula:

The molecular weight is approximately 341.35 g/mol. The structure features a benzodioxole moiety, which is known for its diverse biological activities, and a pyrazine ring that contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors. The use of catalysts and controlled conditions is essential for achieving high yields and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing signal transduction pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated that it can induce apoptosis in cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results highlight its potential as an antimicrobial agent.

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against multiple cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations above 10 µM. The authors concluded that further investigation into the mechanisms underlying its anticancer effects is warranted.

Research on Antimicrobial Properties

In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of bacteria and fungi. The results showed promising activity, particularly against resistant strains of Staphylococcus aureus. This suggests potential applications in treating infections caused by multidrug-resistant organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

*Calculated molecular weight based on formula (C₂₁H₁₈N₂O₅).

Key Observations:

- Substituent Effects : The benzodioxol group in the target compound increases molecular weight and lipophilicity compared to STL312607 (), which has a pyrrolidine substituent. This may enhance membrane permeability but reduce solubility .

- Melting Points : Compounds with rigid heterocyclic cores (e.g., Compound 1, melting point 148°C) exhibit higher melting points than flexible analogs, suggesting stronger intermolecular interactions .

Pharmacological and Functional Insights

Pyrazinone-Based Analogs ():

- STL312607 () shares the 2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide backbone but substitutes the benzodioxol group with a pyrrolidine. Such modifications are common in optimizing pharmacokinetic profiles, as pyrrolidine may enhance metabolic stability .

- Patent compounds () with quinoline-pyrazinone hybrids (e.g., M+1 = 524) demonstrate that larger substituents (e.g., tetrahydrofuran-3-yl-oxy) increase molecular weight but may improve target binding .

Benzodioxol-Containing Analogs ():

- highlights derivatives with triazole or oxadiazole linkers.

- ’s compound incorporates a chlorobenzyl group, which could enhance electron-withdrawing effects and influence receptor affinity compared to the target compound’s phenyl group .

Activity Trends ():

Mechanistic Considerations

- Antioxidant Potential: Pyrazinone and benzodioxol groups in related compounds () are associated with radical scavenging, possibly via N,O-bidentate coordination (as seen in ).

Q & A

Q. What are the key steps in synthesizing N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrazinone core and subsequent functionalization. A common approach includes:

- Step 1 : Formation of the pyrazin-2(1H)-one ring via cyclization of substituted phenylglycine derivatives under acidic conditions.

- Step 2 : Alkylation or acylation reactions to introduce the benzodioxolylmethyl group. For example, coupling the pyrazinone intermediate with 1,3-benzodioxole-5-carbaldehyde via reductive amination.

- Step 3 : Acetamide linkage formation using chloroacetyl chloride or activated esters in the presence of bases like potassium carbonate. Critical conditions : Reactions often require inert atmospheres (N₂/Ar), controlled temperatures (0–60°C), and anhydrous solvents (DMF, THF). Purification is achieved via column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the benzodioxole methylene (δ 4.8–5.2 ppm) and pyrazinone carbonyl (δ 165–170 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Used to assess purity (>95% required for pharmacological studies).

- X-ray Crystallography : Optional for resolving stereochemical ambiguities in crystalline derivatives .

Q. What are the preliminary biological screening strategies for this compound?

Initial assays focus on target engagement and cytotoxicity:

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

- Cellular Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

- Solubility and Stability : Assess in PBS and simulated physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can contradictions in synthetic yields be resolved when scaling up the reaction?

Yield variability often arises from incomplete intermediate purification or side reactions (e.g., over-alkylation). Mitigation strategies include:

- Optimizing Catalysts : Switching from homogeneous (e.g., Pd/C) to heterogeneous catalysts to reduce byproducts.

- Solvent Screening : Testing polar aprotic solvents (DMF vs. DMSO) to improve solubility of intermediates.

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify quenching points .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide simulate interactions with target proteins (e.g., COX-2 or EGFR).

- MD Simulations : GROMACS or AMBER assess binding stability over time (50–100 ns trajectories).

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs .

Q. How to address discrepancies in biological activity data across different assay platforms?

Variability may stem from assay conditions (e.g., serum concentration, cell passage number). Solutions:

- Standardized Protocols : Use CLIA-certified labs for replicate testing.

- Orthogonal Assays : Confirm enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show artifacts.

- Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL, PubChem) to identify trends .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Prodrug Design : Introduce ester or phosphate groups to enhance solubility.

- Nanoparticle Formulation : Use PLGA or liposomal carriers to improve plasma half-life.

- PK/PD Modeling : Simulate absorption/distribution using GastroPlus® or similar software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.